[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Overview
Description
[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N and its molecular weight is 248.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-(4-Chlorophenyl)-2,2-dimethylpropyl(methyl)amine hydrochloride are the heat shock proteins TRAP1 . These proteins play a crucial role in maintaining cellular homeostasis and are often overexpressed in cancer cells .
Mode of Action
The compound interacts with its targets, the heat shock proteins TRAP1, by binding to them . This binding inhibits the function of these proteins, leading to changes in the cellular environment .
Biochemical Pathways
The inhibition of heat shock proteins TRAP1 affects several biochemical pathways. Most notably, it disrupts the HSP90 and TRAP1 mediated signaling pathway . This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound is synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate , which suggests that it may share similar pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. In studies, it has been shown to selectively inhibit the proliferation of colon cancer cells . This is likely due to the compound’s interaction with heat shock proteins TRAP1 and the subsequent disruption of related signaling pathways .
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine to form oximes or hydrazine to form hydrazones . These interactions are essential in the formation of stable compounds that can be used in further biochemical applications.
Cellular Effects
The effects of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the formation of oximes and hydrazones, which are crucial in cellular reactions . These effects can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as a nucleophile, reacting with aldehydes and ketones to form stable compounds . This mechanism involves enzyme inhibition or activation and changes in gene expression, which are critical for its biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride change over time. Its stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that it can form stable compounds over time, which are crucial for its continued biochemical applications .
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Understanding these threshold effects is essential for its safe and effective use in biochemical applications .
Metabolic Pathways
3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for its role in biochemical reactions and its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are essential for its biochemical applications. It interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its biochemical effects .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-4-6-11(13)7-5-10;/h4-7,14H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUOWWSLMKXHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.